1,2,3,4-Tetrahydroacridine-9-carboxylic acid
Overview
Description
1,2,3,4-Tetrahydroacridine-9-carboxylic acid is an acridine derivative, characterized by its flat, planar aromatic heterocyclic structure with a hydrophobic nitrogen atom. This compound is structurally analogous to anthracene, where the central CH group of the middle benzene ring is replaced by a nitrogen atom . It has a molecular formula of C14H13NO2 and a molecular weight of 227.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroacridine-9-carboxylic acid can be synthesized through various methods. One common approach involves the Pfitzinger reaction, where isatin reacts with cyclohexanone in the presence of a base to form the acridine derivative . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide, and it is conducted under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Pfitzinger reaction or similar synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroacridine-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridine-9-carboxylic acid.
Reduction: Reduction reactions can convert it to tetrahydroacridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products Formed
Oxidation: Acridine-9-carboxylic acid.
Reduction: Various tetrahydroacridine derivatives.
Substitution: Substituted acridine derivatives depending on the reagents used.
Scientific Research Applications
1,2,3,4-Tetrahydroacridine-9-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing other acridine derivatives.
Biology: Studied for its potential interactions with biological molecules, such as DNA intercalation.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with biological molecules. The planar structure allows it to intercalate into double-stranded DNA, disrupting the helical structure and affecting biological processes involving DNA and related enzymes . This intercalation is driven by charge transfer and π-stacking interactions.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroacridine-9-carboxylic acid can be compared with other acridine derivatives, such as:
Acridine-9-carboxylic acid: Lacks the tetrahydro structure, making it less flexible.
9-Amino-1,2,3,4-tetrahydroacridine: Known for its use as a cholinesterase inhibitor in the treatment of Alzheimer’s disease.
Acriflavine: Contains additional amino groups, enhancing its antimicrobial properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological interactions.
Properties
IUPAC Name |
1,2,3,4-tetrahydroacridine-9-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVPWMIZRISTEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191571 | |
Record name | NSC 91887 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30191571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38186-54-8, 207738-04-3 | |
Record name | 1,2,3,4-Tetrahydro-9-acridinecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038186548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 38186-54-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91887 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC 91887 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30191571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-Tetrahydro-9-acridinecarboxylic acid dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,3,4-Tetrahydro-9-acridinecarboxylic acid dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLL5K7W3VC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing 1,2,3,4-Tetrahydroacridine-9-carboxylic acid?
A: this compound can be synthesized through a condensation reaction between isatin derivatives and cyclic ketones. One method involves reacting 5-nitroisatin with cyclohexanone in the presence of alcoholic potassium hydroxide []. Alternatively, a microwave-assisted approach utilizes isatin and cyclic ketones in a basic medium to yield the desired product []. Notably, using 1,3-cyclohexanedione instead of cyclohexanone can further improve the synthesis of 1-oxo-1,2,3,4-tetrahydroacridine-9-carboxylic acids [, ].
Q2: What are the notable luminescent properties of this compound derivatives?
A: Research indicates that complex compounds of this compound with Europium(III), Terbium(III), and Gadolinium(III) exhibit luminescent properties []. This suggests potential applications in areas like fluorescent probes and sensors.
Q3: Have there been any studies on the Structure-Activity Relationship (SAR) of this compound?
A: While the provided research doesn't delve deeply into SAR specifics for this compound, it does highlight that substituting different cyclic ketones during synthesis can lead to variations in the final product []. This suggests that structural modifications can influence the properties and potential activities of the resulting derivatives, opening avenues for further SAR investigations.
Q4: What analytical techniques are typically employed to characterize this compound?
A4: Although not explicitly detailed in the provided abstracts, it is standard practice to utilize a combination of techniques for comprehensive characterization. These likely include spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the compound's structure. Additionally, techniques like Mass Spectrometry (MS) can be employed to determine molecular weight and elemental composition.
Q5: Are there any known applications of this compound and its derivatives?
A: While specific applications are not extensively discussed in the provided research, the luminescent properties of its lanthanide complexes [] suggest potential uses in materials science, particularly in areas like optical sensors and imaging. Furthermore, the structural similarities to other biologically active acridine derivatives warrant further investigation into potential pharmaceutical applications.
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